Tert-butyl 5-carbamoyl-2-methylpiperidine-1-carboxylate

Vue d'ensemble

Description

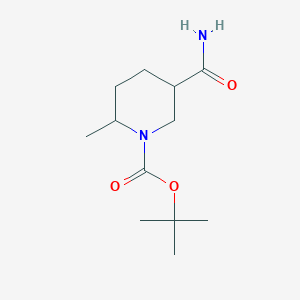

Tert-butyl 5-carbamoyl-2-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a carbamoyl group, and a methyl group attached to a piperidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-carbamoyl-2-methylpiperidine-1-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of a carbamoyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of the piperidine ring.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Tert-butyl 5-carbamoyl-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of tert-butyl 5-carbamoyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Tert-butyl 5-carbamoyl-2-methylpiperidine-1-carboxylate: Unique due to the presence of both carbamoyl and tert-butyl ester groups.

Tert-butyl 5-carbamoyl-2-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Tert-butyl 5-carbamoyl-2-phenylpiperidine-1-carboxylate: Contains a phenyl group, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.

Activité Biologique

Tert-butyl 5-carbamoyl-2-methylpiperidine-1-carboxylate is an organic compound that exhibits significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Structural Overview

This compound features a piperidine ring with a carbamoyl group and a tert-butyl ester. The compound's molecular formula and the presence of two chiral centers allow for multiple stereoisomeric forms, which may influence its biological activity. The tert-butyl group enhances lipophilicity, facilitating interactions with biological membranes and targets.

The mechanism of action for this compound is not fully elucidated; however, related compounds have been studied for their interactions with various biological targets. For instance, compounds with similar structural motifs have shown promise as inhibitors of enzymes involved in critical metabolic pathways, such as aspartate transcarbamoylase (ATC), which is a target for antimalarial drug development .

Enzyme Inhibition

Research indicates that compounds structurally related to this compound may exhibit enzyme inhibition properties. For example, studies on carbamate derivatives have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 1.60 to 311.0 µM . Such findings suggest that the compound could potentially act as a modulator of cholinergic signaling.

Case Studies and Research Findings

- Inhibition of Aspartate Transcarbamoylase : A study focused on a series of carbamoyl compounds revealed potent inhibitors of PfATC, demonstrating selective action against parasitic enzymes while sparing human counterparts . This selectivity is crucial for developing antimalarial drugs.

- Cholinesterase Inhibition : Research on N,N-disubstituted carbamates showed varying degrees of AChE and BChE inhibition, suggesting that modifications in the carbamate structure can significantly affect biological activity . The findings indicate that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives.

- Multi-target Approaches : Recent investigations into multi-target compounds have shown that addressing several molecular targets simultaneously may enhance therapeutic efficacy in complex diseases like Alzheimer's disease (AD). Such strategies underline the importance of developing diverse chemical entities based on established scaffolds like piperidines .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine | 170033-47-3 | Contains methoxyimino group | Potential enzyme inhibitor |

| Tert-butyl 2-cyano-2-methylpiperidine-1-carboxylate | 746658-72-0 | Features cyano group | Useful in asymmetric synthesis |

| Tert-butyl 3,5-dimethylpiperazine-1-carboxylate | 639068-43-2 | Contains dimethyl groups | Affects steric properties |

Propriétés

IUPAC Name |

tert-butyl 5-carbamoyl-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-8-5-6-9(10(13)15)7-14(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNWAYNHIHBWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001133460 | |

| Record name | 1-Piperidinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253200-93-9 | |

| Record name | 1-Piperidinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253200-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.